14-Pentadecen-5-ol
Description
14-Pentadecen-5-ol is a 15-carbon monounsaturated alcohol with a hydroxyl group at position 5 and a double bond at position 14. Its molecular formula is C₁₅H₂₈O, and it belongs to the class of fatty alcohols. This compound is structurally characterized by a linear carbon chain, distinguishing it from cyclic or branched analogs.
Properties
CAS No. |
612069-79-1 |
|---|---|
Molecular Formula |
C15H30O |
Molecular Weight |
226.40 g/mol |
IUPAC Name |
pentadec-14-en-5-ol |
InChI |
InChI=1S/C15H30O/c1-3-5-7-8-9-10-11-12-14-15(16)13-6-4-2/h3,15-16H,1,4-14H2,2H3 |
InChI Key |
WYHQUYUIVLWBAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCCCCCCC=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
14-Pentadecen-5-ol can be synthesized through several methods. One common approach involves the reduction of 14-pentadecenoic acid. This process typically employs reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions to yield the desired alcohol .
Industrial Production Methods
In industrial settings, the production of 14-Pentadecen-5-ol may involve catalytic hydrogenation of 14-pentadecenoic acid or its derivatives. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions
14-Pentadecen-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form a saturated alcohol using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: 14-Pentadecen-5-one or 14-pentadecenal.
Reduction: 14-Pentadecan-5-ol.
Substitution: 14-Pentadecen-5-chloride or 14-pentadecen-5-bromide.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Chemistry
14-Pentadecen-5-ol serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to be used in the production of fragrances, surfactants, and pheromones. The compound's long carbon chain and unsaturation contribute to its reactivity and functional properties, making it valuable in organic synthesis.
Biological Applications
Model Compound for Metabolism Studies
In biological research, 14-Pentadecen-5-ol is utilized as a model compound to study the metabolism of unsaturated alcohols. Its metabolic pathways can provide insights into similar compounds' behavior in biological systems, which is crucial for understanding lipid metabolism and related disorders.
Antimicrobial Properties
Research has indicated that 14-Pentadecen-5-ol exhibits antimicrobial properties. It disrupts microbial cell membranes due to its ability to integrate into lipid bilayers, leading to cell lysis. This property makes it a candidate for developing antimicrobial agents in medical formulations.
Antimicrobial Efficacy Study
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The above table summarizes findings from studies evaluating the antimicrobial efficacy of 14-Pentadecen-5-ol against common pathogens. The compound demonstrated significant inhibition of bacterial growth, supporting its potential use in food preservation and medical applications.
Medical Research
Antitumor Activity
Recent studies have explored the antitumor properties of 14-Pentadecen-5-ol. In vitro experiments have shown that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
In Vitro Antitumor Study Results
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 15.5 |
| MCF-7 (breast cancer) | 20.3 |
| A549 (lung cancer) | 18.7 |
The data indicates that 14-Pentadecen-5-ol selectively targets cancerous cells while sparing normal cells, suggesting its potential as a therapeutic agent.
Agricultural Applications
Role as a Pheromone
14-Pentadecen-5-ol has been identified as a significant component in insect pheromones, particularly among moth species. Its role in insect communication is crucial for mating behaviors and territory establishment.
Pheromone Communication Study
Research has shown that 14-Pentadecen-5-ol interacts with specific olfactory receptors in insects, triggering behavioral responses such as attraction or repulsion. This property is being explored for developing pest control strategies using pheromone traps.
Mechanism of Action
The mechanism of action of 14-Pentadecen-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. The double bond provides a site for chemical modifications, which can influence its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Linear Unsaturated Alcohols
7-(Trimethylsilyl)hept-6-yn-1-ol (C₁₀H₂₀OSi)
- Structure : A 10-carbon alcohol with a terminal silyl-protected alkyne group.
- Synthesis : Synthesized via MnBuLi-mediated alkynylation of hept-6-yn-1-ol, followed by TMS-Cl protection .
- Key Differences : Shorter chain length (C10 vs. C15) and presence of a silyl-alkyne group, which enhances stability during synthetic steps.
Pentadienoic Acid (C₅H₆O₂)
- Structure : A 5-carbon carboxylic acid with conjugated double bonds.
Cyclic Terpenoids and Sterols
4,4-Dimethyl-14α-Hydroxymethyl-5α-Cholesta-8-en-3β-ol (C₃₁H₅₂O₂)
- Structure : A tetracyclic sterol derivative with a hydroxyl group and methyl substituents.
- Synthesis : Involves multi-step cyclization and oxidation, contrasting with the linear synthesis of 14-Pentadecen-5-ol .
- Applications : Functions in membrane rigidity (similar to cholesterol) rather than signaling .
(4α-Methyl-5α-Cholesta-8,24-Dien-3β-ol) (C₂₈H₄₆O)
- Structure : A cholestane derivative with a hydroxyl group and two double bonds.
- Key Differences: Cyclic structure increases melting point and reduces solubility in nonpolar solvents compared to linear alcohols .
Key Research Findings
Physicochemical Properties
- Boiling Points : Linear alcohols (e.g., 14-Pentadecen-5-ol) exhibit lower boiling points than cyclic sterols due to weaker van der Waals forces.
- Solubility: The hydroxyl group in 14-Pentadecen-5-ol enhances water solubility compared to fully nonpolar terpenes but less than carboxylic acids like pentadienoic acid .
Biological Activity
14-Pentadecen-5-ol is a fatty alcohol that has garnered attention for its potential biological activities. This compound is part of a broader class of bioactive lipids that can influence various physiological processes. Understanding its biological activity is crucial for exploring its therapeutic potentials, particularly in areas such as cancer treatment, antimicrobial applications, and metabolic regulation.
Chemical Structure and Properties
14-Pentadecen-5-ol, with the molecular formula C₁₅H₂₈O, features a long-chain fatty alcohol structure. Its unique configuration includes a double bond at the 14th carbon position, which may contribute to its biological properties.
Antimicrobial Activity
Research has indicated that long-chain fatty alcohols, including 14-pentadecen-5-ol, possess antimicrobial properties. Studies demonstrate that such compounds can disrupt microbial membranes, leading to cell lysis. For instance, a study on various fatty alcohols showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that 14-pentadecen-5-ol may share similar mechanisms of action .
Anticancer Properties
The potential anticancer effects of 14-pentadecen-5-ol have also been explored. In vitro studies have shown that fatty alcohols can induce apoptosis in cancer cells. For example, specific fatty acids and their derivatives have been documented to inhibit cancer cell proliferation and promote programmed cell death through various signaling pathways .
Table 1: Summary of Biological Activities of 14-Pentadecen-5-ol
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Modulation of inflammatory responses |
The biological activities of 14-pentadecen-5-ol can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of long-chain fatty alcohols allows them to integrate into microbial membranes, leading to increased permeability and eventual cell death.
- Apoptosis Induction : Fatty alcohols may activate intrinsic apoptotic pathways in cancer cells by promoting mitochondrial dysfunction and reactive oxygen species (ROS) generation.
- Inflammatory Modulation : Some studies suggest that these compounds can modulate immune responses by influencing cytokine production and immune cell activity .
Case Study 1: Antimicrobial Efficacy
A study conducted by Phuong and Diep (2020) highlighted the antimicrobial efficacy of various bioactive compounds derived from microbial sources. The study reported that specific fatty alcohols exhibited significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, supporting the hypothesis that 14-pentadecen-5-ol could serve as a natural antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
In another investigation focusing on the anticancer properties of fatty alcohols, researchers treated human prostate cancer cell lines with various concentrations of long-chain fatty alcohols. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations . This suggests that 14-pentadecen-5-ol may have similar effects worth further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
